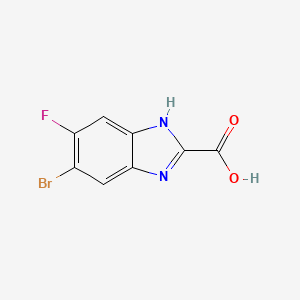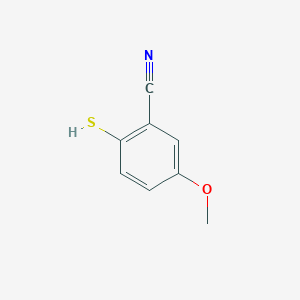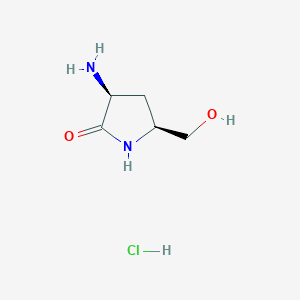
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring with an amino group and a hydroxymethyl group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
化学反応の分析
Types of Reactions
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidinones. These products can be further utilized in various applications, enhancing the compound’s versatility.
科学的研究の応用
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Medicine: It has potential therapeutic applications, including drug development and formulation.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can influence biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-amino-5-methylisoxazole: This compound shares structural similarities but differs in the presence of a methyl group instead of a hydroxymethyl group.
N-(5-methylisoxazol-3-yl)malonamide: Another related compound with a different functional group arrangement.
Uniqueness
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C5H11ClN2O2 |
|---|---|
分子量 |
166.60 g/mol |
IUPAC名 |
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4-;/m0./s1 |
InChIキー |
AZPGEVGVMXTWBS-MMALYQPHSA-N |
異性体SMILES |
C1[C@H](NC(=O)[C@H]1N)CO.Cl |
正規SMILES |
C1C(NC(=O)C1N)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


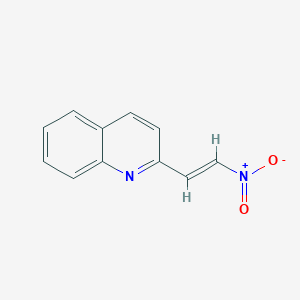
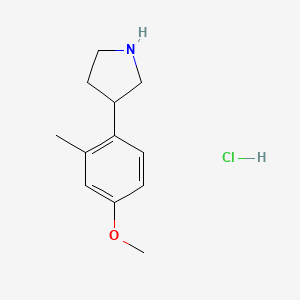
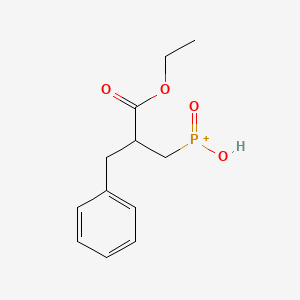

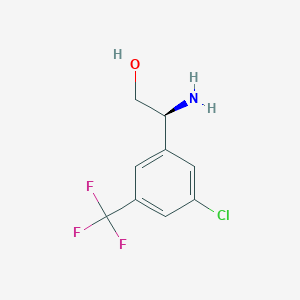
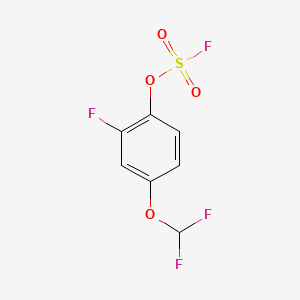
![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
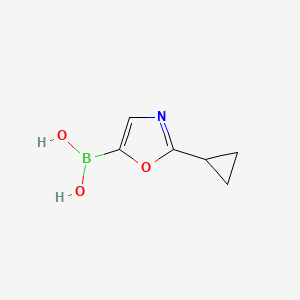
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)

![L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)
